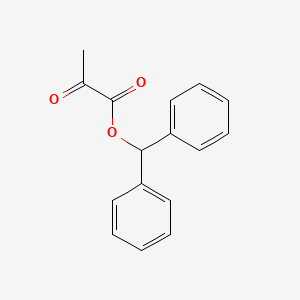
Propanoic acid, 2-oxo-, diphenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-oxo-, diphenylmethyl ester is an organic compound with the molecular formula C16H14O3. This compound is an ester derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a diphenylmethyl group. It is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-oxo-, diphenylmethyl ester can be synthesized through the esterification of propanoic acid, 2-oxo- with diphenylmethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process is optimized to achieve high yields and purity of the ester product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-oxo-, diphenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid, 2-oxo- and diphenylmethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Propanoic acid, 2-oxo- and diphenylmethanol.
Reduction: Propanoic acid, 2-oxo-, diphenylmethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2-oxo-, diphenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-oxo-, diphenylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanoic acid, 2-oxo-, which can then participate in various metabolic pathways. The diphenylmethyl group may also interact with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-oxo-, ethyl ester: Similar ester with an ethyl group instead of a diphenylmethyl group.
Propanoic acid, 2-oxo-, methyl ester: Similar ester with a methyl group instead of a diphenylmethyl group.
Propanoic acid, 2-oxo-, trimethylsilyl ester: Similar ester with a trimethylsilyl group instead of a diphenylmethyl group.
Uniqueness
Propanoic acid, 2-oxo-, diphenylmethyl ester is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in organic synthesis and research.
Properties
CAS No. |
848598-59-4 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
benzhydryl 2-oxopropanoate |
InChI |
InChI=1S/C16H14O3/c1-12(17)16(18)19-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI Key |
PTONPIMWLSQVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















